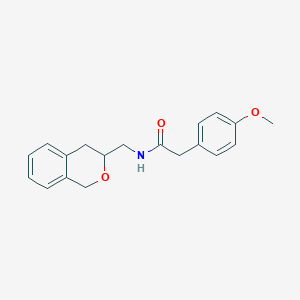

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide, also known as IMMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of N-acetylanthranilic acid and belongs to the class of acetamides.

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has shown these compounds undergo complex metabolic activation pathways, potentially leading to carcinogenic outcomes. Studies comparing their metabolism in human and rat liver microsomes revealed differences in metabolic pathways and rates, emphasizing the importance of understanding species-specific responses to chemical exposure. These findings are crucial for assessing the environmental and health impacts of herbicide use and for developing safer agricultural practices (Coleman et al., 2000).

Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dye production, showcases advancements in chemical synthesis methods. By employing novel catalysts, researchers can improve selectivity, activity, and environmental sustainability in the production of chemical intermediates. Such research contributes to the development of more sustainable industrial processes (Zhang Qun-feng, 2008).

In Vitro Metabolism of Alachlor

Investigations into the in vitro metabolism of alachlor by human liver microsomes and cytochrome P450 isoforms offer insights into the biochemical mechanisms underlying the herbicide's potential carcinogenic effects. Understanding how alachlor is metabolized can inform risk assessments and the development of guidelines for safer use. This research underscores the importance of studying the metabolic pathways of chemicals to predict their behavior in biological systems and their potential risks (Coleman et al., 1999).

Adsorption and Mobility of Herbicides

Studies on the adsorption, mobility, and efficacy of herbicides such as alachlor and metolachlor in soil systems are crucial for understanding their environmental fate and impact. Research has shown that these properties are influenced by soil characteristics, highlighting the need for site-specific management practices to minimize environmental contamination and enhance agricultural sustainability (Peter & Weber, 1985).

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-8-6-14(7-9-17)10-19(21)20-12-18-11-15-4-2-3-5-16(15)13-23-18/h2-9,18H,10-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQYUCQAIFKKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2659294.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2659297.png)

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B2659299.png)

![1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2659306.png)

![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)